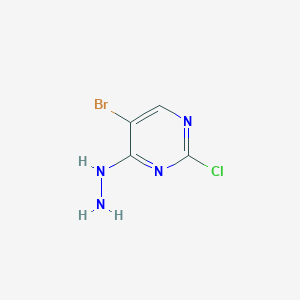
5-Bromo-2-chloro-4-hydrazinylpyrimidine
描述
5-Bromo-2-chloro-4-hydrazinylpyrimidine is a halogenated pyrimidine derivative characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrimidine: The compound can be synthesized by halogenating pyrimidine derivatives under controlled conditions. Bromination and chlorination reactions are typically carried out using bromine and chlorine gas, respectively, in the presence of a suitable catalyst.
Hydrazinolysis: The introduction of the hydrazine group can be achieved through hydrazinolysis of halogenated pyrimidines. This reaction involves treating the halogenated pyrimidine with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and hydrazinolysis reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyrimidinone derivatives.
Reduction: Reduction reactions can lead to the formation of aminopyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Pyrimidinone Derivatives: Resulting from oxidation reactions.
Aminopyrimidines: Resulting from reduction reactions.
Functionalized Pyrimidines: Resulting from substitution reactions.
科学研究应用
Chemistry: 5-Bromo-2-chloro-4-hydrazinylpyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents. Its structural features make it suitable for targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the synthesis of a wide range of industrial chemicals.
作用机制
The mechanism by which 5-Bromo-2-chloro-4-hydrazinylpyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
5-Bromo-2-chloropyrimidine: Lacks the hydrazine group.
5-Bromo-2-chloro-4-aminopyrimidine: Contains an amino group instead of hydrazine.
5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of hydrazine.
属性
IUPAC Name |
(5-bromo-2-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJZRAXFYZFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE](/img/structure/B2967786.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2967790.png)
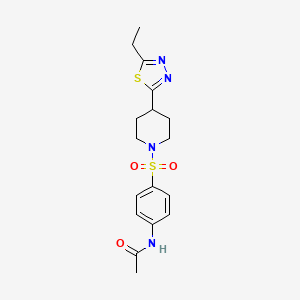
![N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2967793.png)
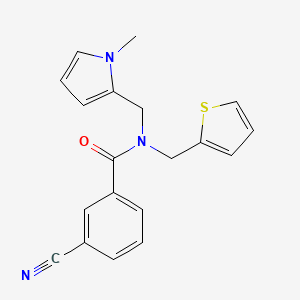
![7-cyclopentyl-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)
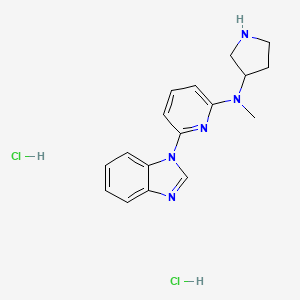
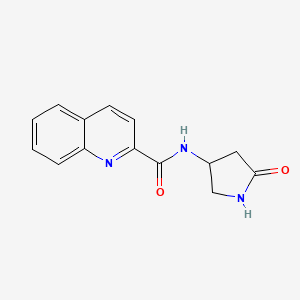
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)
![4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2967801.png)
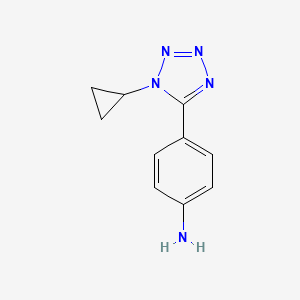
![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

